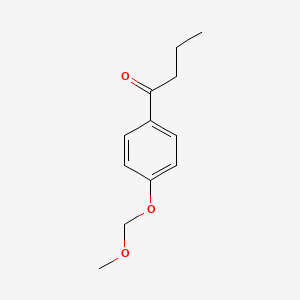

1-(4-(Methoxymethoxy)-phenyl)butan-1-one

Description

1-(4-(Methoxymethoxy)-phenyl)butan-1-one is an aromatic ketone characterized by a butanone backbone linked to a phenyl ring substituted with a methoxymethoxy group (-OCH2OCH3). This functional group introduces both steric bulk and polarity, influencing the compound’s physicochemical properties and reactivity.

The methoxymethoxy group is a protected form of a hydroxyl group, commonly used in organic synthesis to enhance stability during reactions . Its presence in pharmaceuticals and intermediates (e.g., ebastine impurities) highlights its relevance in drug development .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-[4-(methoxymethoxy)phenyl]butan-1-one |

InChI |

InChI=1S/C12H16O3/c1-3-4-12(13)10-5-7-11(8-6-10)15-9-14-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

KUOYUHFODIXHDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)OCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Aromatic Ketones

Key Observations :

- Methoxymethoxy vs.

- Piperazine Derivatives : Compounds like 1-[4-(tert-Butyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one exhibit enhanced pharmacological activity due to the piperazine moiety, which is absent in the target compound .

Key Observations :

- Methoxymethoxy-containing compounds (e.g., ) often require multi-step synthesis with moderate yields (50–65%), likely due to steric and electronic effects .

- Piperazine derivatives achieve higher yields (up to 93%) when using optimized catalytic methods .

Spectroscopic Characterization

Methoxymethoxy groups exhibit distinct NMR signals:

- ¹H NMR : Protons on -OCH2OCH3 appear as two singlets (δ 3.3–3.5 ppm for OCH3; δ 4.6–5.0 ppm for OCH2O) .

- ¹³C NMR : Methoxymethoxy carbons resonate at δ 55–60 ppm (OCH3) and δ 90–100 ppm (OCH2O) .

In contrast, tert-butyl groups show a characteristic singlet at δ 1.3 ppm (¹H NMR) and δ 28–35 ppm (¹³C NMR) .

Pharmacological and Regulatory Relevance

Table 3: Pharmacological Roles and Regulatory Status

Key Observations :

- Piperazine derivatives (e.g., RTC1) are evaluated for bioactivity in drug discovery programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.